

Application Notes and Protocols: DM3-Sme in HER2-Positive Breast Cancer Models

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Compound of Interest

Compound Name: DM3-Sme

Cat. No.: B3331236

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Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in a significant subset of breast cancers.[1][2] The development of antibody-drug conjugates (ADCs) has revolutionized the treatment landscape for HER2-positive breast cancer, offering targeted delivery of highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[2][3] Maytansinoids, a class of potent microtubule inhibitors, have been successfully utilized as payloads in ADCs.[4][5][6] These agents are 100 to 1000 times more cytotoxic than vinca alkaloids like vincristine.[7] This document provides detailed information and protocols for the application of **DM3-Sme**, a potent maytansinoid derivative, in preclinical HER2-positive breast cancer models.

DM3-Sme is a thiol-containing maytansinoid designed for stable linkage to monoclonal antibodies.[7] Like other maytansinoids, its mechanism of action involves binding to tubulin, thereby inhibiting microtubule assembly and arresting cells in the G2/M phase, which ultimately leads to apoptotic cell death.[4][5] The targeted delivery of **DM3-Sme** via an anti-HER2 antibody, such as trastuzumab, allows for the specific eradication of HER2-overexpressing cancer cells.

Data Presentation

In Vitro Cytotoxicity of Maytansinoid Derivatives

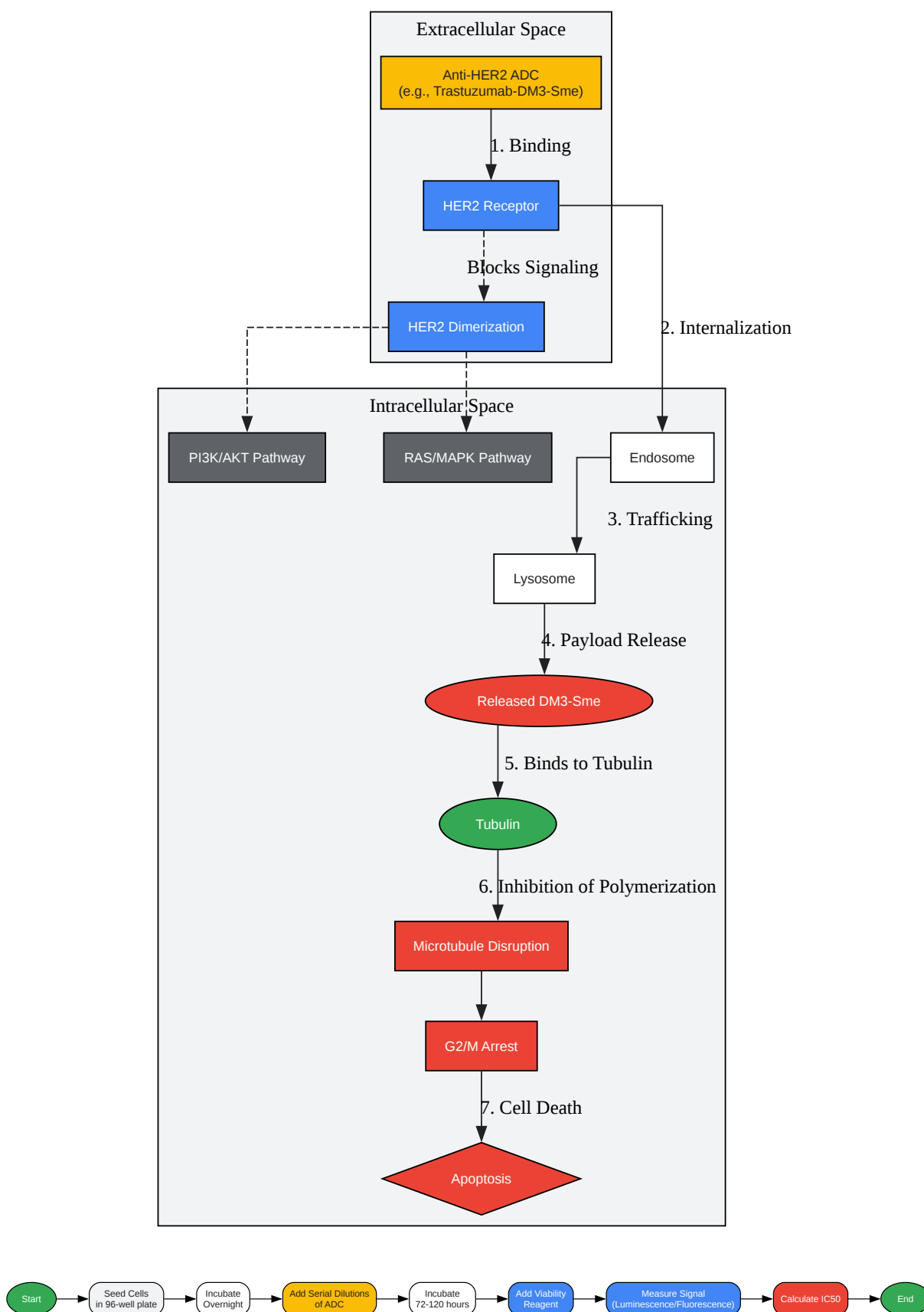
The selection of a potent cytotoxic payload is critical for the efficacy of an ADC. Preclinical evaluations have demonstrated the high potency of various maytansinoid derivatives against human cancer cell lines. The following table summarizes the in vitro potency (IC50 values) of **DM3-Sme** and related compounds.

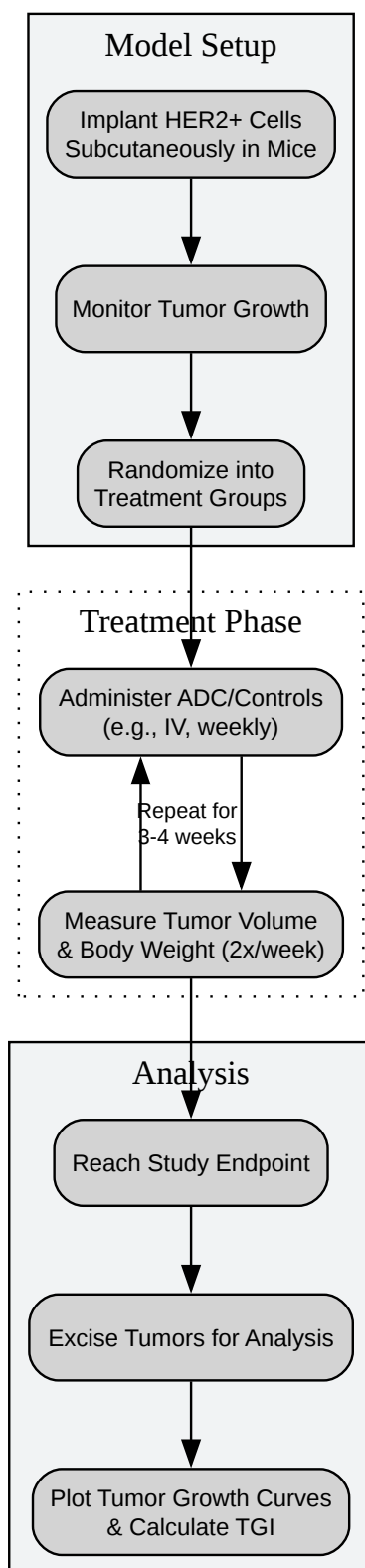
Maytansinoid	Cell Line	IC50 (nM)
DM3-SMe	SK-Br-3 (HER2-positive breast cancer)	0.004
DM3-SMe	KB (Human epidermal carcinoma)	0.011
DM1-SMe	SK-Br-3 (HER2-positive breast cancer)	0.014
DM1-SMe	KB (Human epidermal carcinoma)	0.029
DM4-SMe	SK-Br-3 (HER2-positive breast cancer)	0.003
DM4-SMe	KB (Human epidermal carcinoma)	0.001
Maytansine	SK-Br-3 (HER2-positive breast cancer)	0.030
Maytansine	KB (Human epidermal carcinoma)	0.034

Data sourced from Chari, R. V., et al. (2014). J Med Chem.

Signaling Pathways and Mechanism of Action

An anti-HER2 ADC containing **DM3-Sme** leverages a multi-faceted mechanism of action. The antibody component targets the HER2 receptor, leading to its internalization, while the **DM3-Sme** payload executes the cytotoxic effect.





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